4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)
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Overview
Description
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) is a chemical compound that features a thiophene ring linked to two N,N-diethylaniline groups via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) typically involves the condensation of thiophene-2-carbaldehyde with N,N-diethylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Materials Science:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development and the study of biological interactions.
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) involves its interaction with molecular targets through its thiophene and aniline moieties. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic electronics, the compound’s electronic properties facilitate charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but features dimethyl groups instead of diethyl groups.
4,4’-Methylenebis(2-methylaniline): Another similar compound with methyl groups on the aromatic rings.
4,4’-Methylenebis(2,6-diethylaniline): This compound has additional ethyl groups on the aromatic rings.
Uniqueness
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline) is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science.
Properties
CAS No. |
78132-99-7 |
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Molecular Formula |
C25H32N2S |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C25H32N2S/c1-5-26(6-2)22-15-11-20(12-16-22)25(24-10-9-19-28-24)21-13-17-23(18-14-21)27(7-3)8-4/h9-19,25H,5-8H2,1-4H3 |
InChI Key |
SFWHRWVANQCUHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=CC=CS3 |
Origin of Product |
United States |
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